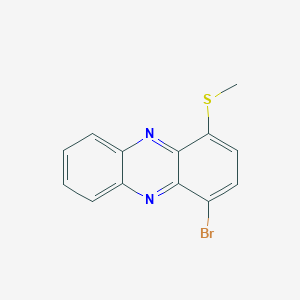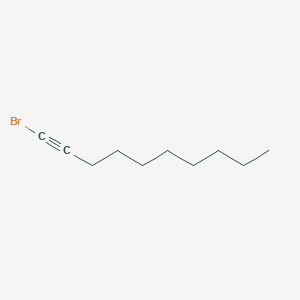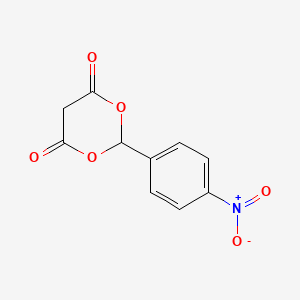
2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione is an organic compound characterized by the presence of a nitrophenyl group attached to a dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione typically involves the nitration of phenol to produce 4-nitrophenol, which is then subjected to further chemical reactions to form the desired compound . The nitration process is carried out using dilute nitric acid at room temperature, resulting in a mixture of 2-nitrophenol and 4-nitrophenol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen gas, catalysts like palladium on carbon, and nucleophiles for substitution reactions . Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reduction of this compound include 2-(4-Aminophenyl)-1,3-dioxane-4,6-dione . Substitution reactions can yield a variety of derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s ability to participate in nucleophilic substitution reactions also contributes to its diverse range of activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenol: A phenolic compound with a nitro group at the opposite position of the hydroxyl group on the benzene ring.
4-Nitrophenylchloroformate: A compound used in the synthesis of carbamates with antimicrobial and antioxidant activities.
Uniqueness
2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione is unique due to its dioxane ring structure, which imparts distinct chemical properties and reactivity compared to other nitrophenyl compounds .
Eigenschaften
CAS-Nummer |
58413-48-2 |
|---|---|
Molekularformel |
C10H7NO6 |
Molekulargewicht |
237.17 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C10H7NO6/c12-8-5-9(13)17-10(16-8)6-1-3-7(4-2-6)11(14)15/h1-4,10H,5H2 |
InChI-Schlüssel |
WEFBPMUAXMHMIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)OC(OC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


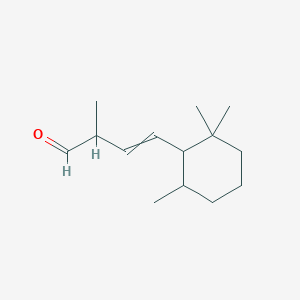
![1-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14624781.png)
![Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)-](/img/structure/B14624789.png)

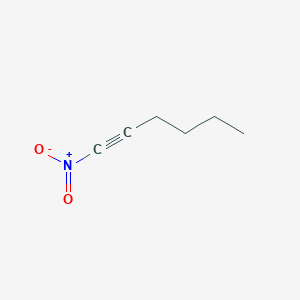
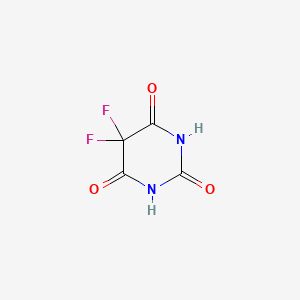
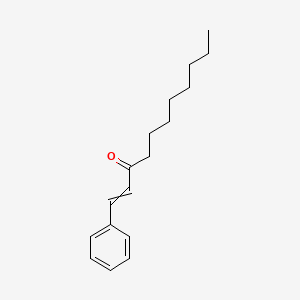

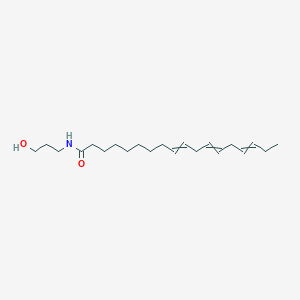
![5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate](/img/structure/B14624835.png)
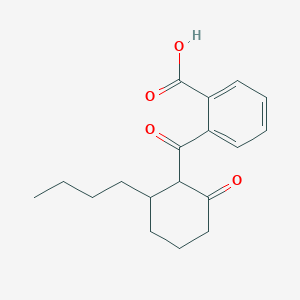
![5-Oxabicyclo[2.1.0]pentane, 1-phenyl-](/img/structure/B14624854.png)
